2,3,4-Trimethoxy-6,8-dioxabicyclo[3.2.1]octane
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Overview
Description
2,3,4-Trimethoxy-6,8-dioxabicyclo[3.2.1]octane is a bicyclic acetal compound known for its unique structural properties and potential applications in various fields of science. This compound features a bicyclic ring system with two oxygen atoms and three methoxy groups attached to the carbon atoms, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethoxy-6,8-dioxabicyclo[3.2.1]octane typically involves multiple steps starting from readily available precursors. One common method involves the use of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) as a starting material. The synthesis proceeds through a series of reactions including N-allylic substitution, Diels-Alder cyclization, and intramolecular ketalization . These reactions are often promoted by metal-organo relay catalysis involving palladium/phosphoric acid or palladium/halogen-bonding catalytic systems .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators in ring-opening polymerization is also reported .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethoxy-6,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form spiroketals and other derivatives.
Reduction: Reduction reactions can lead to the formation of different stereoisomers.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts such as palladium and phosphoric acid . Reaction conditions often involve specific temperatures and solvents to achieve the desired products.
Major Products
Major products formed from these reactions include spiroketals, acyclic derivatives, and various substituted bicyclic compounds .
Scientific Research Applications
2,3,4-Trimethoxy-6,8-dioxabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used in the synthesis of polysaccharides and other complex molecules.
Biology: Studied for its potential physiological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethoxy-6,8-dioxabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and physiological functions. Specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: A closely related compound with similar structural features.
Squalestatin S1: Another compound with a bicyclic core that undergoes similar chemical reactions.
Uniqueness
2,3,4-Trimethoxy-6,8-dioxabicyclo[3.2.1]octane is unique due to its three methoxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H16O5 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2,3,4-trimethoxy-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H16O5/c1-10-6-5-4-13-9(14-5)8(12-3)7(6)11-2/h5-9H,4H2,1-3H3 |
InChI Key |
ZZSLTIGBKYUBSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2COC(O2)C(C1OC)OC |
Origin of Product |
United States |
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